molecular formula C17H18N2O8S2 B1240253 Disulfodisalicylidenepropane-1,1-diamine CAS No. 23435-80-5

Disulfodisalicylidenepropane-1,1-diamine

Cat. No.: B1240253
CAS No.: 23435-80-5
M. Wt: 442.5 g/mol
InChI Key: AELOHIKXMKTBKB-AJVLGPTGSA-N
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Description

Introduction to Disulfodisalicylidenepropane-1,1-diamine

Chemical Identity and Nomenclature

This compound is a bifunctional ligand with the molecular formula $$ \text{C}{17}\text{H}{18}\text{N}{2}\text{O}{8}\text{S}_{2} $$ and a molecular weight of 442.5 g/mol. Its systematic IUPAC name is (Z,2E)-1,1-diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid , reflecting its geometric isomerism and functional groups. Common synonyms include DSSPD and 1,1-diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid.

Key Structural Features:
  • Core Structure : A propane-1,1-diamine backbone bridging two salicylaldehyde-derived moieties.
  • Functional Groups : Two sulfonic acid (-SO$$_3$$H) groups at the 1,3-positions and hydroxyl (-OH) groups on the aromatic rings.
  • Isomerism : The compound exhibits geometric isomerism due to the conjugated double bonds in its structure.

Table 1: Comparative Molecular Properties

Property This compound Salen Ligand
Molecular Formula $$ \text{C}{17}\text{H}{18}\text{N}{2}\text{O}{8}\text{S}_{2} $$ $$ \text{C}{16}\text{H}{16}\text{N}{2}\text{O}{2} $$
Functional Groups Sulfonic acid, hydroxyl Hydroxyl, imine
Solubility High in polar solvents (e.g., water) Moderate in organic solvents
Coordination Sites N$$2$$O$$2$$S$$_2$$ N$$2$$O$$2$$

Historical Development and Discovery

The compound emerged from advancements in Schiff base chemistry during the late 20th century, particularly in the design of water-soluble ligands for industrial and biomedical applications. While Salen ligands (e.g., $$ N,N' $$-bis(salicylidene)ethylenediamine) were first reported in 1889, the sulfonated variant DSSPD was developed to address limitations in solubility and metal-binding efficiency. Early synthetic routes involved condensation of 1,3-diaminopropane with sulfonated salicylaldehyde derivatives, as evidenced by patents and academic studies from the 1990s.

Milestones in Development:
  • 2005 : A nickel complex of DSSPD was synthesized and structurally characterized, demonstrating its utility in forming heterometallic coordination compounds.
  • 2020 : Studies on tetravalent f-element complexes highlighted DSSPD’s role in stabilizing rare-earth metals, underscoring its versatility.

Structural Relationship to Salen-Type Ligands

Salen ligands, characterized by their $$ N,N' $$-bis(salicylidene)ethylenediamine framework, serve as the structural prototype for DSSPD. Key distinctions include:

Structural Modifications in DSSPD:
  • Backbone Alteration : Replacement of ethylenediamine with propane-1,1-diamine introduces steric and electronic changes, altering metal-binding kinetics.
  • Sulfonic Acid Functionalization : The addition of -SO$$_3$$H groups enhances aqueous solubility and enables electrostatic interactions in catalytic systems.
  • Extended Conjugation : The disulfonic acid groups modify electron density across the ligand, influencing redox properties and metal-ligand charge transfer.

Table 2: Functional Comparison with Salen Derivatives

Feature DSSPD Salpn Ligand
Parent Diamine 1,1-Diaminopropane 1,2-Diaminopropane
Solubility Profile Water-soluble Organic solvent-soluble
Metal Coordination Binds via N$$2$$O$$2$$S$$_2$$ sites Binds via N$$2$$O$$2$$ sites
Applications Catalysis, biomedicine Fuel additives
Mechanistic Implications:

The sulfonic acid groups in DSSPD facilitate proton exchange reactions, making it advantageous in acidic environments compared to non-sulfonated Salen analogs. Additionally, its rigid geometry supports the formation of stable macrocyclic complexes with transition metals like nickel and lead.

Properties

CAS No.

23435-80-5

Molecular Formula

C17H18N2O8S2

Molecular Weight

442.5 g/mol

IUPAC Name

(Z,2E)-1,1-diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid

InChI

InChI=1S/C17H18N2O8S2/c18-17(19,29(25,26)27)13(9-11-5-1-3-7-14(11)20)16(28(22,23)24)10-12-6-2-4-8-15(12)21/h1-10,20-21H,18-19H2,(H,22,23,24)(H,25,26,27)/b13-9+,16-10-

InChI Key

AELOHIKXMKTBKB-AJVLGPTGSA-N

SMILES

C1=CC=C(C(=C1)C=C(C(=CC2=CC=CC=C2O)S(=O)(=O)O)C(N)(N)S(=O)(=O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C(=C\C2=CC=CC=C2O)\S(=O)(=O)O)/C(N)(N)S(=O)(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=CC2=CC=CC=C2O)S(=O)(=O)O)C(N)(N)S(=O)(=O)O)O

Synonyms

disulfodisalicylidenepropane-1,1-diamine
DSSPD

Origin of Product

United States

Preparation Methods

Ammonolysis of 1,2-Dichloropropane

Patents CN114105812B and CN103012158A describe 1,2-propanediamine synthesis via ammonolysis of 1,2-dichloropropane (DCP):

Key Steps

  • Ammonolysis Reaction :

    • DCP reacts with ammonia (NH₃) under high pressure (1.3–1.8 MPa) and temperature (140–160°C) for 3–4 hours.

    • Molar ratio of DCP:NH₃ = 1:(4–8).

    • Catalysts: Phase-transfer or supported catalysts improve yields >65%.

  • Post-Reaction Processing :

    • Deamination via ammonia desorption towers (30–100°C) reduces residual NH₃ to <0.01%.

    • Distillation yields aqueous 1,2-propanediamine solutions (10–30% concentration).

Adaptation for 1,1-Propanediamine
To target 1,1-propanediamine, the reaction mechanism must favor geminal diamination. This could involve:

  • Alternative Halogenated Precursors : Using 1,1-dichloropropane instead of 1,2-DCP.

  • Catalyst Modification : Employing sterically hindered catalysts to promote geminal NH₂ attachment.

Condensation with Salicylaldehyde Derivatives

This compound forms via Schiff base condensation between 1,1-propanediamine and sulfonated salicylaldehyde. While direct methods are unlisted, analogous protocols for N,N'-bis-salicylidene-1,2-propanediamine provide a framework.

Aldol Condensation Protocol

Patent CN114105812B outlines a high-yield (>98%) method for bis-salicylidene derivatives:

Procedure

  • Reaction Setup :

    • 1,2-Propanediamine solution, salicylaldehyde, toluene solvent, and ester compounds (e.g., ethyl acetate) are mixed.

    • Molar ratio diamine:salicylaldehyde = 1:2.

  • Reaction Conditions :

    • Stirred at reflux (110–120°C) for 4–6 hours.

    • Ester additives enhance product separation.

  • Workup :

    • Layering yields an oily toluene phase containing the product.

    • Distillation removes solvents, yielding amber oil.

Modifications for Sulfonation
To introduce sulfonic groups:

  • Sulfonated Salicylaldehyde : Pre-sulfonate salicylaldehyde using H₂SO₄ or SO₃ prior to condensation.

  • Post-Sulfonation : Treat the bis-salicylidene product with sulfonating agents, though this risks over-sulfonation.

Critical Analysis of Methodologies

Efficiency and Yield Comparisons

MethodStarting MaterialCatalystYield (%)Purity
DCP Ammonolysis1,2-DichloropropanePhase-transfer>6570–99%
High-Pressure Synthesis1,2-DichloropropaneSupported catalyst>6585–90%
Aldol Condensation1,2-PropanediamineNone>98>98%

Challenges for 1,1-Propanediamine Synthesis

  • Isomeric Selectivity : Avoiding 1,2 or 1,3-diamine byproducts requires precise control of reaction kinetics.

  • Catalyst Design : Steric and electronic tuning to favor geminal NH₂ formation.

Structural and Functional Insights

This compound’s disulfonic groups enhance solubility and metal-chelation capacity. In biochemical contexts, it inhibits ferredoxin:NADP+ reductase (FNR) without affecting cytochrome C reduction, suggesting selective interaction with flavin domains.

Coordination Chemistry
The compound’s ability to passivate metal ions (e.g., Cu²⁺, Ni²⁺) stems from its tetradentate N₂O₂ donor sites. Comparative studies with TEM-1 β-lactamase show disulfide bonds stabilize protein structures , hinting at analogous stabilization in metal complexes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Disulfodisalicylidenepropane-1,1-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 1,1-diamine derivatives often involves Schiff base condensation between a diamine (e.g., propane-1,1-diamine) and aldehydes (e.g., salicylaldehyde derivatives). Optimization includes controlling stoichiometry, solvent polarity (e.g., ethanol or methanol), and reaction time under reflux. For sulfonation, post-synthetic modification with sulfonic acid groups requires careful pH adjustment to avoid decomposition. Characterization via FT-IR and NMR can confirm imine bond formation and sulfonic group incorporation .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, while LC-MS/MS provides molecular weight confirmation and fragmentation patterns for structural validation. For example, protonated molecular ions (e.g., m/z 374 in nitenpyram analogs) and characteristic fragment peaks (e.g., m/z 126, 155) help identify structural motifs like chloropyridinyl groups or sulfonic moieties .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and stability of this compound?

  • Methodological Answer : DFT calculations using functionals like B3LYP or the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) can simulate electron density distributions, HOMO-LUMO gaps, and thermodynamic stability. Basis sets such as 6-31G* are suitable for geometry optimization. Comparative studies with experimental UV-Vis spectra validate computational predictions of electronic transitions .

Q. What experimental approaches are effective for analyzing the degradation pathways of this compound in environmental or biological systems?

  • Methodological Answer : Metabolite identification requires incubating the compound with microbial strains (e.g., Ochrobactrum sp.) or environmental matrices, followed by LC-MS/MS analysis. Assigning retention times (RTs) and fragmentation patterns (e.g., m/z 170 for N-((6-chloropyridin-3-yl)methyl) ethanamine) helps map catabolic pathways. Isotopic labeling (e.g., ¹⁵N) can track amine group transformations .

Q. How can conformational analysis resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography provides definitive bond angles and dihedral angles for the Schiff base core. Dynamic NMR studies in polar solvents (e.g., DMSO-d₆) reveal rotational barriers around imine bonds. For sulfonic groups, vibrational spectroscopy (Raman) coupled with DFT simulations distinguishes between sulfonate (SO₃⁻) and sulfonic acid (SO₃H) conformers .

Q. What strategies mitigate contradictions in experimental data, such as discrepancies between theoretical and observed reactivity?

  • Methodological Answer : Systematic validation using hybrid methods—e.g., comparing DFT-predicted reaction energies with calorimetric data—resolves theoretical-experimental gaps. For catalytic studies, kinetic isotope effects (KIEs) and Hammett plots clarify mechanistic pathways. Contradictory spectroscopic data may arise from solvent effects or impurities, necessitating multi-technique cross-validation (e.g., NMR, MS, and XRD) .

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